molecular formula C19H26N4O3 B3851285 Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B3851285
M. Wt: 358.4 g/mol
InChI Key: KUOQPKJOTIHXAW-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that features a pyrazole ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the Piperazine Ring: The pyrazole intermediate is then reacted with piperazine in the presence of a suitable base.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperidine-1-carboxylate
  • Methyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-4-26-19(25)22-12-10-21(11-13-22)14-17-15(2)20(3)23(18(17)24)16-8-6-5-7-9-16/h5-9H,4,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQPKJOTIHXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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